molecular formula C10H21ClN2O2S B8242203 2-(Methylsulfonyl)-2,9-diazaspiro[5.5]undecanehydrochloride

2-(Methylsulfonyl)-2,9-diazaspiro[5.5]undecanehydrochloride

Cat. No.: B8242203
M. Wt: 268.80 g/mol
InChI Key: MXBQTLXSBBOZJX-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-2,9-diazaspiro[5.5]undecanehydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The spirocyclic framework provides a rigid and stable structure, which can be beneficial in drug design and other applications.

Properties

IUPAC Name

2-methylsulfonyl-2,9-diazaspiro[5.5]undecane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S.ClH/c1-15(13,14)12-8-2-3-10(9-12)4-6-11-7-5-10;/h11H,2-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBQTLXSBBOZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2(C1)CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-2,9-diazaspiro[5.5]undecanehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the methylsulfonyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(Methylsulfonyl)-2,9-diazaspiro[5.5]undecanehydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as automated synthesis and purification systems. The choice of solvents, reagents, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-2,9-diazaspiro[5.5]undecanehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

2-(Methylsulfonyl)-2,9-diazaspiro[5.5]undecanehydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules with spirocyclic frameworks.

    Biology: It is investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored as a potential drug candidate, with studies focusing on its pharmacokinetics, bioavailability, and therapeutic effects.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-2,9-diazaspiro[5.5]undecanehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane derivatives: These compounds share the spirocyclic core but differ in their functional groups and substituents.

    Indole derivatives: Indole-based compounds have a similar rigid structure and are used in various applications, including drug design and material science.

Uniqueness

2-(Methylsulfonyl)-2,9-diazaspiro[5.5]undecanehydrochloride is unique due to its specific combination of the spirocyclic core and the methylsulfonyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

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